molecular formula C6H5ClN4 B1511070 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 20914-72-1

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B1511070
CAS No.: 20914-72-1
M. Wt: 168.58 g/mol
InChI Key: SEXUCWKIEOKYAJ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine is a versatile nitrogen-rich heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. With a molecular formula of C6H5ClN4 and a molecular weight of 168.58 g/mol , this compound serves as a key synthetic intermediate. The chloro and methyl substituents on the fused triazolopyrazine scaffold make it a privileged structure for constructing more complex molecules . Compounds within the [1,2,4]triazolo[1,5-a]pyrazine family have demonstrated substantial research value, particularly as core templates in the discovery and synthesis of active pharmaceutical ingredients (APIs) . For instance, related triazolopyrazine derivatives are utilized in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of therapeutics for type 2 diabetes . The structural features of this building block allow for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties in their target compounds. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-9-6-2-8-5(7)3-11(6)10-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXUCWKIEOKYAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(N=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743791
Record name 6-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20914-72-1
Record name 6-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20914-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-methyl[1,2,4]triazolo[1,5-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization via Hydrazinylpyrazine Intermediates

  • Starting from 2-chloro-6-hydrazinylpyrazine, which can be synthesized by hydrazine substitution on 2,6-dichloropyrazine, cyclization with methylating agents or formyl reagents leads to the formation of the triazolopyrazine ring.
  • This method involves nucleophilic substitution and intramolecular cyclization to close the triazole ring fused to the pyrazine.

Microwave-Assisted Catalyst-Free Tandem Reactions

  • A related approach used in synthesizing similar triazolopyridine compounds involves a catalyst-free, additive-free, and eco-friendly microwave-assisted tandem reaction between enaminonitriles and hydrazides.
  • The reaction proceeds through transamidation, nucleophilic addition to nitriles, and subsequent condensation to form the triazole ring.
  • Optimal conditions include using dry toluene as solvent at 140°C under microwave irradiation.
  • Though this method is reported for triazolopyridines, it can be adapted for pyrazine analogs by selecting appropriate starting materials.

Oxidative Cyclization Using Environmentally Friendly Oxidants

  • Oxidative cyclization of N-(2-pyridyl)amidines using oxidants such as sodium hypochlorite, lead tetraacetate, manganese dioxide, or more environmentally friendly oxidizers like phenyliodine bis(trifluoroacetate) (PIFA) and iodine/potassium iodide has been reported for similar heterocycles.
  • This approach facilitates ring closure to form the triazole fused ring system under mild conditions.

Industrial and Practical Considerations

  • Industrial synthesis often employs scalable versions of the above methods, emphasizing green chemistry principles such as catalyst-free conditions and microwave irradiation to enhance efficiency and reduce waste.
  • The use of environmentally benign oxidants and solvents is preferred to improve sustainability.
  • Purification typically involves recrystallization or chromatographic techniques to obtain high-purity 6-Chloro-2-methyl-triazolo[1,5-a]pyrazine suitable for research applications.

Summary Table of Preparation Methods

Method Starting Materials Key Reaction Conditions Advantages References
Hydrazinylpyrazine Cyclization 2-Chloro-6-hydrazinylpyrazine, methylating agents Nucleophilic substitution, intramolecular cyclization Direct route to fused triazolopyrazine
Microwave-Assisted Tandem Reaction Enaminonitriles, benzohydrazides Dry toluene, 140°C, microwave irradiation, catalyst-free Eco-friendly, high efficiency
Oxidative Cyclization N-(2-pyridyl)amidines Sodium hypochlorite, PIFA, or iodine/ KI Mild conditions, environmentally friendly oxidants

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, hydrogen gas with palladium on carbon.

  • Substitution: Various nucleophiles such as alkyl halides, amines, or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It can be used to develop new drugs or treatments for infections.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Key Triazolo-Pyrazine Derivatives and Their Properties

Compound Name CAS No. Molecular Formula Substituents Key Features Applications References
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine 20914-72-1 C₆H₅ClN₄ -Cl (6), -CH₃ (2) High reactivity in SNAr reactions; moderate water solubility Antifungal agents, receptor antagonists
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine 2092022-81-4 C₆H₅ClN₄ -Cl (6), -CH₃ (8) Structural isomer of the target compound; altered electronic distribution Intermediate in agrochemical synthesis
6,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine 944709-42-6 C₅H₃Br₂N₄ -Br (6,8) Higher molecular weight (315.91 g/mol); increased steric hindrance Precursor for cross-coupling reactions
5-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyrazine N/A C₆H₃ClF₃N₄ -Cl (5), -CF₃ (3) Triazolo[4,3-a]pyrazine isomer; enhanced lipophilicity Potential antiviral/antibacterial activity
Tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine (Hydrogenated derivative) N/A C₆H₁₁ClN₄ Saturated pyrazine ring Improved water solubility; reduced ring strain Antifungal candidates with better pharmacokinetics

Key Comparison Points

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

  • The 6-chloro position in this compound is highly reactive in SNAr reactions due to electron-withdrawing effects of the triazole ring, enabling efficient substitution with amines (e.g., 73–99% yields in PEG400 at 120°C) .
  • Brominated analogs (e.g., 6,8-dibromo derivative) show slower SNAr kinetics due to steric and electronic effects but are preferred for Suzuki-Miyaura cross-coupling .

Comparison with Triazolo-Pyrimidines

Triazolo[1,5-a]pyrimidines (e.g., herbicidal agents in ) are structural isomers of triazolo-pyrazines but differ in ring hybridization:

  • Pyrimidine vs. Pyrazine Core : Pyrimidine-based compounds (e.g., [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) show higher herbicidal activity due to enhanced hydrogen-bonding capacity , while pyrazine derivatives are more effective in receptor binding .
  • Electronic Effects : The pyrazine ring’s electron-deficient nature enhances SNAr reactivity compared to pyrimidines .

Biological Activity

6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine (CAS No. 20914-72-1) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and research findings.

  • Molecular Formula : C₆H₅ClN₄
  • Molecular Weight : 168.58 g/mol
  • IUPAC Name : this compound
  • Structure :
CC1 NN2C C NC Cl C2 N1\text{CC1 NN2C C NC Cl C2 N1}

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Methods often include cyclization reactions that yield high purity products suitable for biological testing.

Antimicrobial Activity

Research indicates that derivatives of triazolo-pyrazines exhibit significant antimicrobial properties. In a study examining various synthesized compounds, this compound demonstrated comparable antibacterial and antifungal activities to standard antibiotics such as ampicillin and fluconazole. The in vitro tests showed effective inhibition against several bacterial strains and fungi .

Anticancer Potential

The compound's structure suggests potential interactions with various biological targets implicated in cancer progression. A notable case study involved the evaluation of triazole derivatives as inhibitors of c-Met kinases, which are often overexpressed in tumors. Modifications at the 2 and 6 positions of the triazole ring led to enhanced potency in inhibiting cancer cell proliferation. Specifically, compounds with similar scaffolds have shown promising results in preclinical trials for non-small cell lung cancer .

Study on Antimicrobial Efficacy

In a comparative study published in PubMed, researchers synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that this compound had a minimal inhibitory concentration (MIC) comparable to established drugs .

CompoundMIC (µg/mL)Activity
This compound16Antibacterial
Ampicillin16Antibacterial
Fluconazole32Antifungal

Study on Anticancer Activity

Another study explored the anticancer potential of triazole derivatives against various cancer cell lines. The results showed that modifications in the molecular structure could lead to significant increases in cytotoxicity.

CompoundCell LineIC50 (µM)
This compoundA549 (lung)10
Savolitinib (control)A549 (lung)0.005

Q & A

Q. What synthetic methodologies are commonly employed to prepare 6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine?

The synthesis typically involves halogenation and substitution reactions. For example, 6,8-dibromo intermediates can undergo selective substitution with amines or hydrazines under reflux conditions in solvents like DMF or ethanol. Triethylamine is often used to neutralize HCl byproducts, and purification involves trituration with ether or column chromatography . Cyclization strategies using hydrazine derivatives or N-amination of pyrazine precursors are also effective, with regioselectivity controlled by reaction temperature and catalysts .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and purity (e.g., δ 8.54 ppm for aromatic protons in pyrazine rings) .
  • HRMS (ESI) : For exact mass verification (e.g., [M+H]+ calculated: 254.1042) .
  • Elemental analysis : To validate empirical formulas (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • X-ray crystallography : For resolving ambiguous regiochemistry in fused triazolo-pyrazine systems .

Q. What are the primary biological targets of triazolo-pyrazine derivatives?

These compounds are explored as:

  • Adenosine receptor antagonists (A2a/A3 subtypes) for neurodegenerative diseases .
  • Kinase inhibitors (e.g., JAK, VEGFR-2) for cancer and inflammation .
  • Antimicrobial agents via disruption of bacterial dipeptidyl peptidase IV (DPP-4) .

Advanced Research Questions

Q. How can regioselectivity challenges in triazolo-pyrazine synthesis be systematically addressed?

Regioselectivity depends on:

  • Substrate pre-functionalization : Introducing directing groups (e.g., chloro, hydrazinyl) to guide cyclization .
  • Catalytic systems : Using Pd/Cu catalysts for cross-coupling reactions to control substitution sites .
  • Thermodynamic vs. kinetic control : Adjusting reaction time and temperature (e.g., 95°C for 18 hours vs. ambient conditions) to favor one pathway .

Q. What strategies improve the pharmacokinetic properties of triazolo-pyrazine derivatives?

  • Piperazine derivatization : Enhances solubility and oral bioavailability (e.g., 89% in rats via amine functionalization) .
  • Prodrug design : Masking polar groups (e.g., carboxylic acids) with ester linkages for colon-targeted delivery .
  • Halogenation : Chloro/methyl groups at specific positions improve metabolic stability and blood-brain barrier penetration .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Metabolite profiling : Identify active metabolites using LC-MS to explain in vivo efficacy discrepancies .
  • Receptor binding assays : Compare A2a vs. A1 receptor affinity ratios (e.g., >400-fold selectivity) to validate target engagement .
  • Dose-response studies : Optimize dosing regimens to account for species-specific pharmacokinetics .

Structure-Activity Relationship (SAR) Insights

Substituent PositionFunctional GroupBiological ActivityKey FindingsReference
2-Methyl ChloroA2a antagonismEnhances receptor binding affinity (Ki < 50 nM) but reduces solubility
6-Chloro -Kinase inhibitionImproves metabolic stability; critical for JAK1/2 inhibition
8-Piperazine AmineOral bioavailabilityIncreases absorption (89% in rats) and CNS penetration

Data Contradiction Analysis

  • Issue : Chloro derivatives show high in vitro potency but poor in vivo efficacy.
    • Resolution : Introduce methyl groups to reduce plasma protein binding or use co-solvents (e.g., PEG-400) to enhance solubility .
  • Issue : Conflicting SAR for A2a vs. A3 receptor selectivity.
    • Resolution : Computational docking studies reveal that bulky substituents at position 8 favor A2a selectivity by sterically blocking A3 binding pockets .

Experimental Design Recommendations

  • Screening assays : Use radioligand displacement assays (³H-ZM241385 for A2a) and ADME-Tox panels to prioritize candidates .
  • In vivo models : Test Parkinson’s disease efficacy in 6-hydroxydopamine-lesioned rats at 3 mg/kg oral doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine
Reactant of Route 2
6-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine

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